

Comparing the kinase inhibitory profile of Flavopurpurin to other flavonoids

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Compound of Interest		
Compound Name:	Flavopurpurin	
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A Comparative Guide to the Kinase Inhibitory Profiles of Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitory profiles of various flavonoids, with a focus on the well-characterized synthetic flavonoid, flavopiridol (alvocidib), and other naturally occurring flavonoids. While the term "flavopurpurin" was specified, a comprehensive search of scientific literature yielded no significant data on its kinase inhibitory activity. Therefore, this guide will focus on flavopiridol as a potent and clinically relevant flavonoid-like kinase inhibitor, alongside a comparative analysis of other prominent flavonoids.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of flavopiridol and other selected flavonoids against a panel of protein kinases. Lower IC50 values indicate greater potency.



Kinase Target	Flavopir idol (Alvocid ib) (nM)	Quercet in (µM)	Apigeni n (μΜ)	Luteolin (μM)	Myriceti n (μM)	Kaempf erol (μΜ)	Fisetin (μM)
CDK1/cy clin B	30 - 100[1]	1 - 3	< 10	< 10	-	20 - 60	<1
CDK2/cy clin A/E	35 - 170[1]	-	< 10	< 10	-	20 - 60	-
CDK4/cy clin D1	65 - 100[1][2]	-	< 10	< 10	-	20 - 60	-
CDK6	~40[1]	-	-	-	-	20 - 60	< 1
CDK7	110 - 875[1]	-	-	-	-	-	-
CDK9/cy clin T	3 - 20[1]	-	-	-	-	-	-
GSK-3β	280[3]	2.0[4]	1.9[4]	1.5[4]	-	3.5[4]	-
PIM1	-	1 - 3	< 1	1 - 3	< 1	1 - 3	< 1
Fyn	-	Low μM range	Weak activity	-	Low μM range	-	-
Lck	-	Low μM range	Weak activity	-	Low μM range	-	-
EGFR	>14,000[3]	-	-	-	-	-	-
PKC	>14,000[3]	-	-	-	-	-	-

Note: A hyphen (-) indicates that no specific data was found in the searched literature.

Experimental Protocols



Detailed methodologies for key kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[6]

Protocol:

- Reagent Preparation:
 - Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Dilute the kinase and substrate to their desired concentrations in the kinase buffer.
 - Prepare a serial dilution of the flavonoid inhibitor in DMSO.
 - Prepare ATP solution at a concentration near the K_m for the specific kinase.
- Assay Procedure (384-well plate format):
 - Add 2.5 μL of the 4X flavonoid serial dilutions or 4X DMSO (control) to the appropriate wells.
 - Add 2.5 μL of the 4X kinase/substrate mixture to all wells.
 - \circ Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
 - Incubate the plate at 30°C for 60 minutes.
- Signal Detection:



- Add 10 µL of ADP-Glo[™] Reagent to each well to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.[5]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase.

Principle: The assay uses a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[7]

Protocol:

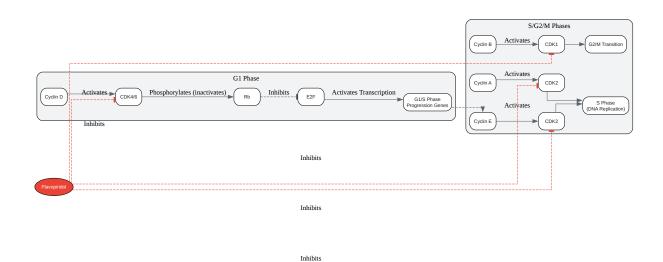
- Reagent Preparation:
 - Prepare HTRF® enzymatic buffer.
 - Dilute the kinase and biotinylated substrate to their desired concentrations in the enzymatic buffer.
 - Prepare a serial dilution of the flavonoid inhibitor in DMSO.
 - Prepare ATP solution in the enzymatic buffer.



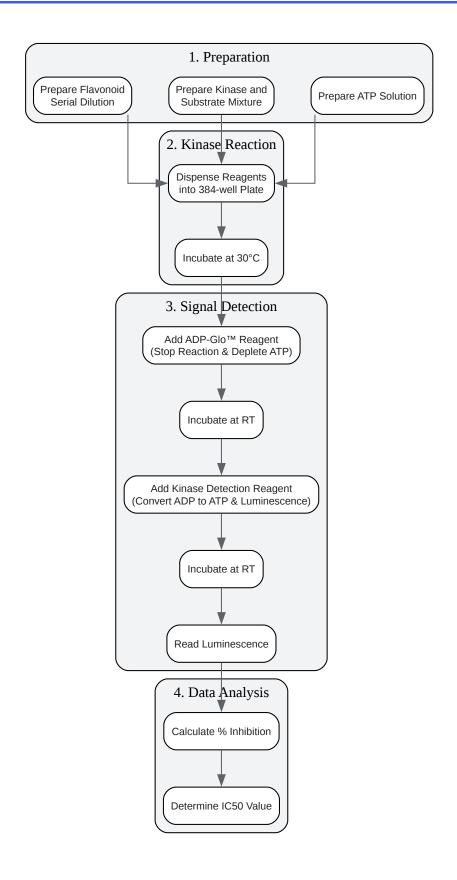
- Assay Procedure (384-well plate format):
 - Add 2 μL of the flavonoid serial dilutions or DMSO (control) to the appropriate wells.
 - Add 4 μL of the kinase solution.
 - Add 2 μL of the biotinylated substrate solution.
 - \circ Initiate the reaction by adding 2 μ L of the ATP solution.
 - Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- · Signal Detection:
 - Add 5 μL of the HTRF® detection mix containing the europium-labeled antibody and streptavidin-XL665.
 - Incubate for 60 minutes at room temperature.
- Data Analysis:
 - Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
 - Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition.
 - Calculate the IC50 value from the dose-response curve.[4][8]

Mandatory Visualization Signaling Pathway: CDK-Mediated Cell Cycle Progression and its Inhibition by Flavopiridol









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